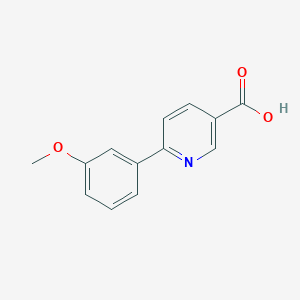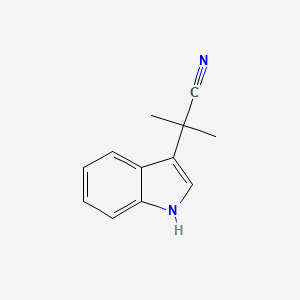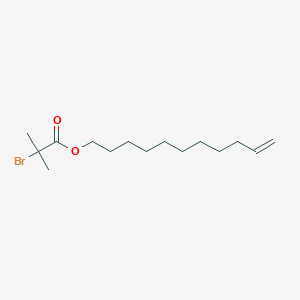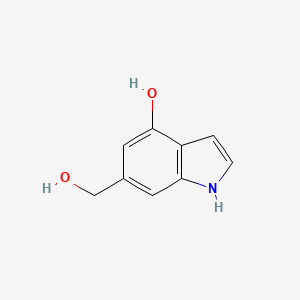
6-(3-Methoxyphenyl)nicotinic acid
Übersicht
Beschreibung
“6-(3-Methoxyphenyl)nicotinic acid” is an organic compound that belongs to the class of carboxylic acids . It has a molecular formula of C13H11NO3 and a molecular weight of 229.234 .
Molecular Structure Analysis
The InChI code for “6-(3-Methoxyphenyl)nicotinic acid” is 1S/C13H11NO3/c1-17-11-4-2-3-9 (7-11)12-6-5-10 (8-14-12)13 (15)16/h2-8H,1H3, (H,15,16) . This indicates the presence of a methoxyphenyl group attached to the 6th position of the nicotinic acid molecule.
Physical And Chemical Properties Analysis
“6-(3-Methoxyphenyl)nicotinic acid” is a white to yellow solid . It has a molecular weight of 229.24 and a molecular formula of C13H11NO3 .
Wissenschaftliche Forschungsanwendungen
Antineoplastic Activities
6-(3-Methoxyphenyl)nicotinic acid, along with other 6-substituted nicotinic acids, has been explored for its antineoplastic activities. A study by Ross (1967) investigated the synthesis of various 6-substituted nicotinic acids, including the 6-methoxy derivative. These compounds were evaluated for their efficacy against rat carcinoma and mouse lymphoid leukemia, with some showing moderate activity against leukemia (Ross, 1967).
Vasorelaxation and Antioxidation Properties
A 2010 study by Prachayasittikul et al. explored the structure-activity relationships of thionicotinic acid derivatives, including their vasorelaxant and antioxidative properties. This research revealed that these compounds, closely related to nicotinic acid derivatives, exhibit potential as novel vasorelaxants and antioxidants, suggesting their therapeutic potential (Prachayasittikul et al., 2010).
Anti-inflammatory and Analgesic Activities
Navidpour et al. (2014) synthesized a series of 2-(3-chloroanilino)nicotinic acid hydrazides, closely related to 6-(3-Methoxyphenyl)nicotinic acid, and evaluated their anti-inflammatory and analgesic activities. Many of these compounds displayed significant anti-inflammatory and analgesic effects, indicating the potential of 6-substituted nicotinic acids in treating inflammation and pain (Navidpour et al., 2014).
Inhibition of Carbonic Anhydrase III
Mohammad et al. (2017) studied the activity of 6-substituted nicotinic acid analogs against carbonic anhydrase III, a target for dyslipidemia and cancer management. The study found that these analogs, including compounds similar to 6-(3-Methoxyphenyl)nicotinic acid, can effectively inhibit carbonic anhydrase III, suggesting their utility in treating related disorders (Mohammad et al., 2017).
Herbicidal Activity
Yu et al. (2021) synthesized and studied a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid for their herbicidal activity. Some of these compounds exhibited potent herbicidal activity, suggesting the potential agricultural applications of 6-substituted nicotinic acid derivatives (Yu et al., 2021).
Enzymatic Conversion and Industrial Applications
Kumar et al. (2008) investigated the enzymatic conversion of nicotinic acid to 6-hydroxynicotinic acid, a process relevant to the production and application of 6-substituted nicotinic acids in various industries. This study aimed to intensify the recovery of nicotinic acid, highlighting its industrial significance (Kumar et al., 2008).
Wirkmechanismus
Target of Action
It’s structurally similar to nicotinic acid (niacin), which is known to target g protein-coupled receptors involved in lipid metabolism
Mode of Action
Nicotinic acid is known to bind to its receptors and induce peripheral vasodilation . This interaction could potentially lead to changes in cellular signaling pathways, affecting various physiological processes.
Biochemical Pathways
Related compounds such as nicotine are known to be metabolized through specific pathways involving several enzymatic reactions . The compound could potentially affect these pathways, leading to downstream effects on cellular metabolism and signaling.
Result of Action
Structurally similar compounds such as nicotinic acid are known to have various effects, including vasodilation and modulation of lipid metabolism . These effects could potentially be shared by 6-(3-Methoxyphenyl)nicotinic acid.
Eigenschaften
IUPAC Name |
6-(3-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCPEUZGVSCIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647027 | |
| Record name | 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methoxyphenyl)nicotinic acid | |
CAS RN |
887976-16-1 | |
| Record name | 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/no-structure.png)

![(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1604195.png)

![[1,4'-Bipiperidine]-3-methanol](/img/structure/B1604201.png)



![5-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1604208.png)

